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Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B028208 Get Quote

An In-depth Technical Guide to 2-Bromopentane For Researchers, Scientists, and Drug

Development Professionals

Abstract
2-Bromopentane, a secondary alkyl halide, is a versatile chemical intermediate with significant

applications in organic synthesis and drug development. This technical guide provides a

comprehensive overview of its chemical and physical properties, detailed experimental

protocols for its synthesis and analysis, and an exploration of its reactivity. Particular focus is

given to its role as a chiral building block in the stereoselective synthesis of pharmaceutical

compounds. This document aims to serve as a valuable resource for professionals in the

chemical and pharmaceutical sciences.

Chemical Identity and Properties
2-Bromopentane is a colorless liquid with the molecular formula C₅H₁₁Br.[1] It is an isomer of

bromopentane and exists as a racemic mixture or as one of two enantiomers, (R)-2-
bromopentane and (S)-2-bromopentane, due to the chiral center at the second carbon atom.

[2]

Molecular and Physical Properties
The fundamental properties of 2-bromopentane are summarized in the table below.
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Property Value Reference

Molecular Formula C₅H₁₁Br [1]

Molecular Weight 151.04 g/mol [1]

CAS Number (Racemic) 107-81-3 [1]

CAS Number ((R)-enantiomer) 29117-44-0 [2]

CAS Number ((S)-enantiomer) 29882-58-4 [2]

Appearance Colorless to yellow liquid [3]

Boiling Point 117.3 °C [2]

Melting Point -95.5 °C [2]

Density 1.208 g/mL [3]

Vapor Pressure 2.84 kPa [2]

Flash Point 20.6 °C [2]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-bromopentane.

The following tables summarize the key spectroscopic features.

¹H NMR (Proton NMR) Data[4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.15 Sextet 1H H-2

1.85 - 1.70 Multiplet 2H H-3

1.70 Doublet 3H H-1

1.55 - 1.40 Multiplet 2H H-4

0.92 Triplet 3H H-5
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¹³C NMR (Carbon-13 NMR) Data[4]

Chemical Shift (δ) ppm Assignment

54.5 C-2

37.8 C-3

25.8 C-1

20.2 C-4

13.8 C-5

Infrared (IR) Spectroscopy Data[4]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

2965 Strong C-H stretch (alkane)

2932 Strong C-H stretch (alkane)

1458 Medium C-H bend (alkane)

640 Strong C-Br stretch

Experimental Protocols
Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol
This protocol details the stereospecific synthesis of (S)-2-bromopentane via an Sₙ2 reaction

with inversion of configuration.[1]

Materials:

(R)-2-pentanol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether
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Crushed ice

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask cooled in an ice bath, dissolve (R)-2-pentanol in anhydrous diethyl

ether.

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the

temperature below 10 °C.

After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to

warm to room temperature and stir for an additional 2-3 hours.

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

Separate the organic layer and wash sequentially with cold water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Remove the solvent by rotary evaporation.

Purify the crude (S)-2-bromopentane by fractional distillation.

Analysis of Enantiomeric Purity by Chiral Gas
Chromatography
Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID)

Chiral capillary column
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Conditions:[1]

Carrier Gas: Helium or Hydrogen

Injector and Detector Temperature: 250 °C

Temperature Program:

Initial Temperature: 50 °C, hold for 2 minutes

Ramp: 5 °C/min to 150 °C

Final Temperature: Hold at 150 °C for 5 minutes

Procedure:

Prepare a dilute solution of the purified 2-bromopentane in hexane.

Inject 1 µL of the sample into the GC.

Analyze the resulting chromatogram to determine the ratio of the enantiomers.

Reactivity and Reaction Mechanisms
2-Bromopentane, as a secondary alkyl halide, can undergo both nucleophilic substitution

(Sₙ2) and elimination (E2) reactions. The preferred pathway is dependent on the nature of the

nucleophile/base and the reaction conditions.

Sₙ2/E2 Competition
Strong, sterically unhindered bases/nucleophiles favor the Sₙ2 pathway, while strong, bulky

bases favor the E2 pathway.
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Sₙ2 vs. E2 Reaction Pathways of 2-Bromopentane

Sₙ2 Pathway E2 Pathway

2-Bromopentane

Pentavalent Transition State

Backside attack

Strong, unhindered
nucleophile (e.g., I⁻, OH⁻)

Substitution Product

Inversion of configuration

2-Bromopentane

Concerted Transition State

Strong, bulky base
(e.g., t-BuO⁻)

Proton abstraction

Elimination Product (Alkene)

Saytzeff's Rule

Click to download full resolution via product page

Caption: Sₙ2 vs. E2 pathways for 2-bromopentane.

Applications in Drug Development
The chirality of 2-bromopentane makes it a valuable building block in the synthesis of

enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the

desired therapeutic activity while the other may be inactive or harmful.

Synthesis of (S)-Pentobarbital
(S)-2-Bromopentane is a key intermediate in the synthesis of (S)-pentobarbital, a sedative-

hypnotic drug. The synthesis involves a malonic ester synthesis followed by condensation with

urea.[5]
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Synthetic Pathway of (S)-Pentobarbital

(S)-2-Bromopentane

Alkylation (Sₙ2)

Diethyl ethylmalonate

Diethyl ethyl-((S)-1-methylbutyl)malonate

Condensation

Urea

(S)-Pentobarbital

Click to download full resolution via product page

Caption: Synthesis of (S)-Pentobarbital from (S)-2-Bromopentane.

Conclusion
2-Bromopentane is a fundamentally important reagent in organic chemistry. Its well-defined

physical, chemical, and spectroscopic properties, combined with its predictable reactivity, make

it a valuable tool for both academic research and industrial applications. The stereospecific

reactions of its enantiomers are particularly crucial in the field of drug development for the

synthesis of complex, chiral molecules. This guide has provided a detailed overview of the core

technical aspects of 2-bromopentane to support its effective and safe use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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